molecular formula C15H12N4O2S B381865 3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione CAS No. 315707-47-2

3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione

Cat. No.: B381865
CAS No.: 315707-47-2
M. Wt: 312.3g/mol
InChI Key: JGJUTKOIDKWNMM-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 3-(4-nitrophenyl)-1H-pyrazole, are typically small organic molecules . They often belong to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with nitrophenyl groups . For example, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole can be synthesized in a one-step process using commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as FTIR, NMR, and single crystal X-ray diffraction study .


Chemical Reactions Analysis

Reactions involving similar compounds often involve the nitrophenyl group . For example, the reactivity of an imidazole moiety can be modulated through the allosteric remote control of imidazole tautomer states .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 3-chloro-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone were determined using InChI code .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For example, 1,3-BIS(4-NITROPHENYL)UREA’s safety data sheet recommends using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

Research on similar compounds is ongoing, with potential applications in various fields. For example, switching the reactivity of active sites by dynamically controlling their tautomer states is an untapped strategy for building functional molecular devices with allosteric enzyme-like properties .

Biochemical Analysis

Biochemical Properties

3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. The nitrophenyl group is particularly reactive, allowing the compound to form covalent bonds with amino acid residues in enzyme active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. The nitrophenyl group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition. Additionally, this compound can act as an allosteric modulator, altering the conformation and activity of target proteins. Changes in gene expression induced by this compound are often mediated through interactions with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to maximal biological activity without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors, such as NADH and FAD, also play a role in its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

3-(4-nitrophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-19(21)13-8-6-12(7-9-13)18-10-16-14(17-15(18)22)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJUTKOIDKWNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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